
CID 71441925
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 71441925 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes: The synthesis of CID 71441925 may involve multi-step reactions starting from readily available precursors. Each step requires careful optimization to ensure high yield and purity.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Industrial Production: Industrial-scale production may involve scaling up the laboratory procedures with additional considerations for safety, cost-effectiveness, and environmental impact.
Análisis De Reacciones Químicas
CID 71441925 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the functional groups present in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different properties.
Aplicaciones Científicas De Investigación
CID 71441925 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor in drug development.
Industry: this compound can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of CID 71441925 involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
CID 71441925 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or similar reactivity. The comparison can be based on:
Chemical Structure: Analyzing the structural similarities and differences with other compounds.
Reactivity: Comparing the types of reactions and conditions under which the compounds react.
Applications: Evaluating the specific applications and potential advantages of this compound over similar compounds.
Some similar compounds include those with similar functional groups or those used in similar scientific research applications.
Propiedades
Número CAS |
532989-25-6 |
|---|---|
Fórmula molecular |
BNiOW |
Peso molecular |
269.35 g/mol |
InChI |
InChI=1S/B.Ni.O.W |
Clave InChI |
MPKXMAYPLSRJAC-UHFFFAOYSA-N |
SMILES canónico |
[B].O=[W].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
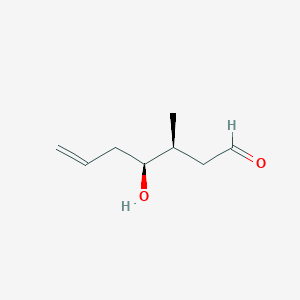
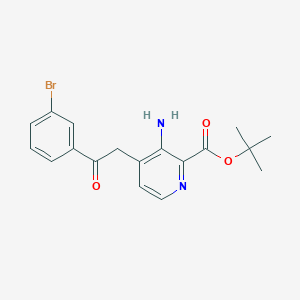
![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
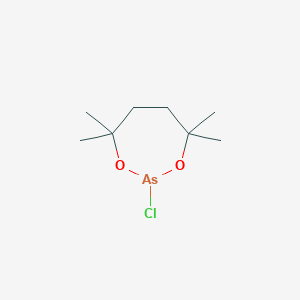
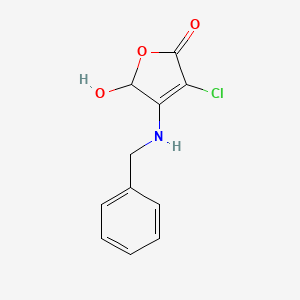
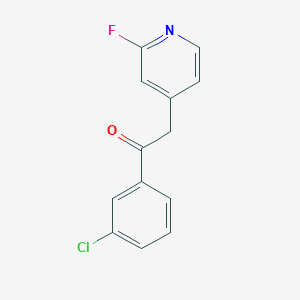

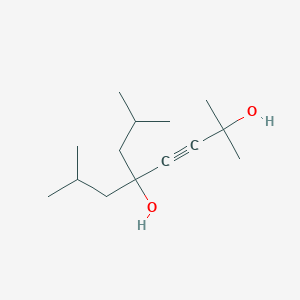
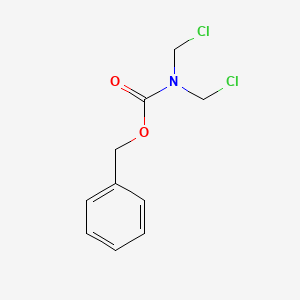

![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)
